molecular formula C17H23N3O3S B6624942 ethyl 2-[2-(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)-1,3-thiazol-4-yl]-2-methylpropanoate

ethyl 2-[2-(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)-1,3-thiazol-4-yl]-2-methylpropanoate

Cat. No.: B6624942
M. Wt: 349.4 g/mol
InChI Key: ZFNCJYCAKVPPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)-1,3-thiazol-4-yl]-2-methylpropanoate is a complex organic compound featuring a pyridazinone and thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)-1,3-thiazol-4-yl]-2-methylpropanoate typically involves multi-step organic synthesis. One common route starts with the preparation of the pyridazinone core, followed by the construction of the thiazole ring. Key steps include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of a suitable hydrazine derivative with a diketone.

    Thiazole Ring Construction: The thiazole ring is often synthesized via a Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-haloketone.

    Final Coupling: The final step involves coupling the pyridazinone and thiazole intermediates under conditions that promote ester formation, typically using an esterification reaction with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)-1,3-thiazol-4-yl]-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazinone moiety can be reduced to the corresponding dihydropyridazine using reducing agents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Amides, esters with different alkyl groups.

Scientific Research Applications

Ethyl 2-[2-(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)-1,3-thiazol-4-yl]-2-methylpropanoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with various biological targets.

    Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which ethyl 2-[2-(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)-1,3-thiazol-4-yl]-2-methylpropanoate exerts its effects involves its interaction with specific molecular targets. The pyridazinone moiety can act as a hydrogen bond acceptor, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-(3,4-dimethyl-6-oxo-1H-pyridazin-5-yl)-1,3-thiazol-4-yl]-2-methylpropanoate
  • Ethyl 2-[2-(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)-1,3-thiazol-4-yl]-2-ethylpropanoate

Uniqueness

Ethyl 2-[2-(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)-1,3-thiazol-4-yl]-2-methylpropanoate is unique due to the specific substitution pattern on the pyridazinone and thiazole rings, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-[2-(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)-1,3-thiazol-4-yl]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-6-10-11(7-2)19-20-14(21)13(10)15-18-12(9-24-15)17(4,5)16(22)23-8-3/h9H,6-8H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNCJYCAKVPPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NN=C1CC)C2=NC(=CS2)C(C)(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.